molecular formula C22H26ClN3O3 B6499561 N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 954084-84-5

N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide

Cat. No.: B6499561
CAS No.: 954084-84-5
M. Wt: 415.9 g/mol
InChI Key: SCQLSVAJRYDKOH-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-methylphenyl group and a phenylmorpholinylpropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylphenylamine and 2-phenylmorpholine. These compounds undergo a series of reactions, including amide bond formation, to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the phenyl ring.

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other ethanediamide derivatives with different substituents on the phenyl and morpholine rings. Examples could be:

  • N’-(3-chloro-4-methylphenyl)-N-[3-(2-methylmorpholin-4-yl)propyl]ethanediamide
  • N’-(3-chloro-4-methylphenyl)-N-[3-(2-ethylmorpholin-4-yl)propyl]ethanediamide

Uniqueness

The uniqueness of N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide lies in its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds. These properties could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQLSVAJRYDKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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